N-Stearoyltryptamine
Description
N-Stearoyltryptamine is an acylated derivative of tryptamine, characterized by an 18-carbon stearoyl group attached to the primary amine of the tryptamine backbone. Its molecular formula is C₂₈H₄₆N₂O, with a molecular weight of 426.70 g/mol . The compound is classified under N-alkylindoles and has been identified in natural sources, such as the alkaloid profile of Annona mucosa . The stearoyl moiety confers significant lipophilicity, influencing its pharmacokinetic behavior, including membrane permeability and metabolic stability.
Properties
CAS No. |
21469-14-7 |
|---|---|
Molecular Formula |
C28H46N2O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]octadecanamide |
InChI |
InChI=1S/C28H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(31)29-23-22-25-24-30-27-20-18-17-19-26(25)27/h17-20,24,30H,2-16,21-23H2,1H3,(H,29,31) |
InChI Key |
AIIVCXFBTONHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Stearoyltryptamine can be synthesized through the reaction of tryptamine with stearic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the tryptamine and stearic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Stearoyltryptamine may involve the use of more efficient and scalable methods. One such method includes the use of fatty acid vinyl esters as acyl donors, which react with tryptamine in the presence of a catalyst like sodium methoxide. This method allows for high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-Stearoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of N-Stearoyltryptamine.
Reduction: Reduction reactions can convert N-Stearoyltryptamine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Stearoyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its potential role in modulating biological processes.
Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of various industrial products, including surfactants and lubricants
Mechanism of Action
The mechanism of action of N-Stearoyltryptamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain receptors and enzymes in the body. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-Acyltryptamines
N-Acetyltryptamine
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- Key Differences :
N-Palmitoyltryptamine
N-Alkylated Tryptamines
N,N-Dimethyltryptamine (DMT)
- Molecular Formula : C₁₂H₁₆N₂
- Molecular Weight : 188.27 g/mol
- Key Differences: Alkyl groups (methyl) instead of acyl. Psychoactive due to serotonin receptor agonism (5-HT₂A). Rapid metabolism by monoamine oxidase (MAO), unlike acylated derivatives .
N,N-Diisopropyltryptamine (DiPT)
Hydroxylated and Substituted Tryptamines
5-Hydroxytryptamine (Serotonin)
- Molecular Formula : C₁₀H₁₂N₂O
- Molecular Weight : 176.22 g/mol
- Key Differences :
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
- Key Differences: Methoxy group at position 5 increases potency and hallucinogenic effects. Shorter half-life (~15–20 minutes) compared to acylated derivatives .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Metabolic Stability | Key Metabolites |
|---|---|---|---|---|
| N-Stearoyltryptamine | 426.70 | >8 | High (slow hydrolysis) | Tryptamine, Stearic acid |
| N-Acetyltryptamine | 202.25 | ~1.5 | Moderate | Tryptamine, Acetic acid |
| DMT | 188.27 | ~1.8 | Low (MAO-dependent) | DMT-N-oxide, Inactive acids |
| 5-MeO-DMT | 218.30 | ~2.0 | Low (MAO-dependent) | 5-HIAA, Inactive conjugates |
- Lipophilicity : N-Stearoyltryptamine’s long acyl chain enhances tissue penetration and half-life but reduces aqueous solubility.
- Metabolism : Acylated derivatives resist MAO degradation, relying instead on esterase/amidase hydrolysis .
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